

# Comparative Analysis of Fructose-bisphosphate Aldolase (FBA) Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fba 185	
Cat. No.:	B1194197	Get Quote

An objective guide for researchers, scientists, and drug development professionals on the specificity and potential off-target interactions of Fructose-bisphosphate Aldolase, a key enzyme in glycolysis and a protein of interest in diagnostics and therapeutics.

This guide provides a comparative overview of the cross-reactivity of Fructose-bisphosphate Aldolase (FBA), likely the enzyme referred to by the designation "**Fba 185**," with other enzymes. Understanding the potential for cross-reactivity is crucial for the development of specific diagnostic assays, targeted therapies, and effective vaccines, as FBA is not only a central metabolic enzyme but also a known allergen and a candidate for vaccine development against various pathogens.[1] This document summarizes available data on FBA's immunogenic cross-reactivity, details the experimental protocols for its assessment, and provides logical workflows for analysis.

# Introduction to Fructose-bisphosphate Aldolase (FBA)

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a pivotal enzyme in the glycolytic and gluconeogenic pathways.[2] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. In vertebrates, three tissue-specific isoforms of FBA exist: Aldolase A (muscle and red blood cells), Aldolase B (liver, kidney, and intestine), and Aldolase C (brain and neuronal tissue).[2][3] These isoforms share a



high degree of sequence identity, with 66% identity between human Aldolase A and B, 68% between B and C, and 78% between A and C.[3] Beyond its metabolic role, FBA has been identified as a "moonlighting" protein with functions in pathogenesis, acting as a surface receptor on various pathogens and contributing to host cell adhesion and invasion.[1][4]

# Cross-Reactivity Profile of Fructose-bisphosphate Aldolase

While comprehensive quantitative data on the cross-reactivity of FBA with a wide range of heterologous enzymes is limited in publicly accessible literature, existing studies in immunology and allergology provide valuable insights. The primary context in which FBA cross-reactivity has been studied is in relation to its immunogenicity.

A notable example of FBA cross-reactivity is observed in pollen-food allergy syndrome. A study identified FBA as the allergen mediating cross-allergy between Artemisia pollen and red fruit ginseng.[5] In this study, mass spectrometry of the reactive protein band (35-40 kDa) from red fruit ginseng identified both fructose-bisphosphate aldolase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). However, further analysis revealed that only FBA showed significant homology with known allergen components from Artemisia pollen (89-90% homology), suggesting it as the primary cross-reactive allergen.[5]

The following table summarizes the qualitative findings on FBA cross-reactivity. A lack of specific quantitative binding data (e.g., Kd values or % cross-reactivity) in the reviewed literature prevents a more detailed quantitative comparison.



Interacting Molecule/Or ganism	Cross- Reactive Partner	Context	Experiment al Evidence	Quantitative Data	Reference
Human IgE (from Artemisia pollen allergic patient)	FBA from Red Fruit Ginseng	Pollen-Food Allergy Syndrome	Western Blot, Mass Spectrometry, Homology Search	Not provided	[5]
Human IgE (from Artemisia pollen allergic patient)	Glyceraldehy de-3- phosphate dehydrogena se (GAPDH) from Red Fruit Ginseng	Pollen-Food Allergy Syndrome	Identified by Mass Spectrometry but ruled out by homology	Not provided	[5]

# **Experimental Protocols for Assessing Cross- Reactivity**

The determination of enzyme cross-reactivity, particularly for immunogenic proteins like FBA, relies on a set of established immunoassays. Below are detailed methodologies for key experiments.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is often used to determine the cross-reactivity of an antibody with various antigens.

Objective: To quantify the binding of an anti-FBA antibody to FBA and potential cross-reactive enzymes.

Materials:



- High-binding 96-well microtiter plates
- Recombinant Fructose-bisphosphate Aldolase (coating antigen)
- A panel of other enzymes to be tested for cross-reactivity
- Primary antibody against FBA
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
- Wash buffer (PBS with 0.05% Tween-20)
- Substrate solution (e.g., TMB for HRP)
- Stop solution (e.g., 2 M H2SO4)
- Plate reader

#### Protocol:

- Coating: Coat the wells of a 96-well plate with a fixed concentration of FBA (e.g., 1-10 μg/mL) in a coating buffer overnight at 4°C.
- Washing: Wash the plate three times with wash buffer to remove unbound antigen.
- Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Competition: In separate tubes, pre-incubate the anti-FBA primary antibody at a fixed concentration with serial dilutions of FBA (for the standard curve) or the test enzymes.
- Incubation: Add the antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step to remove unbound antibodies.



- Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Add the substrate solution to the wells and incubate in the dark until a color change is observed.
- Stopping the Reaction: Add the stop solution to each well.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis: The percentage of cross-reactivity can be calculated using the following formula: % Cross-reactivity = (Concentration of FBA at 50% inhibition / Concentration of test enzyme at 50% inhibition) x 100

### **Western Blotting for Specificity Assessment**

Western blotting allows for the identification of specific proteins in a complex mixture. It can be used to visually assess the binding of an anti-FBA antibody to FBA and other proteins.

Objective: To qualitatively assess the binding of an anti-FBA antibody to a panel of enzymes.

#### Materials:

- Protein samples (FBA and other test enzymes)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer
- Anti-FBA primary antibody
- Enzyme-conjugated secondary antibody



- · Wash buffer
- Chemiluminescent or colorimetric substrate
- · Imaging system

#### Protocol:

- Sample Preparation: Denature protein samples by boiling in Laemmli buffer.
- SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the anti-FBA primary antibody overnight at 4°C.
- Washing: Wash the membrane three times with wash buffer.
- Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Add the substrate and detect the signal using an appropriate imaging system.

## Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of molecular interactions. It can provide quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[6]



Objective: To determine the binding kinetics of an anti-FBA antibody to FBA and other enzymes.

#### Materials:

- SPR instrument and sensor chips (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Anti-FBA antibody (ligand)
- FBA and other test enzymes (analytes)
- Running buffer (e.g., HBS-EP+)

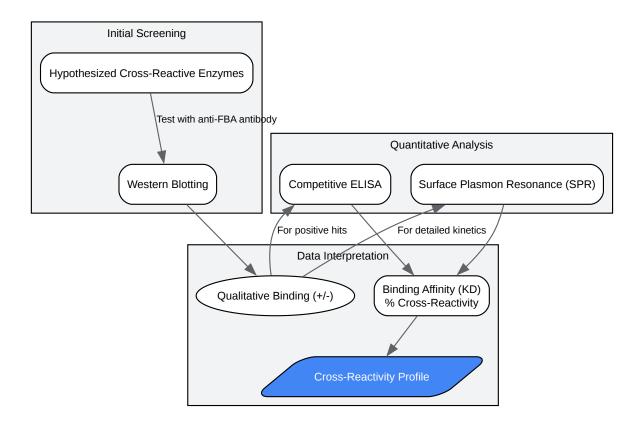
#### Protocol:

- Ligand Immobilization: Immobilize the anti-FBA antibody onto the sensor chip surface using standard amine coupling chemistry.
- Analyte Injection: Inject serial dilutions of FBA over the sensor surface to determine its binding kinetics.
- Regeneration: Regenerate the sensor surface with a suitable regeneration buffer to remove the bound analyte.
- Cross-Reactivity Testing: Inject serial dilutions of the other test enzymes over the immobilized antibody surface.
- Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.

# **Visualizing Experimental Workflows**

The following diagrams illustrate the logical flow of experiments to assess FBA cross-reactivity.

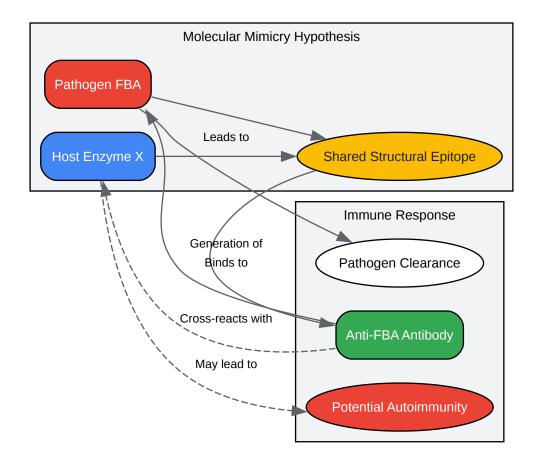




Click to download full resolution via product page

Workflow for assessing FBA cross-reactivity.





Click to download full resolution via product page

Conceptual diagram of molecular mimicry involving FBA.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target [frontiersin.org]
- 2. Fructose-bisphosphate aldolase Wikipedia [en.wikipedia.org]
- 3. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function PMC [pmc.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. Fructose-Bisphosphate Aldolase Mediating Pollen-Food Allergy Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance-based competition assay to assess the sera reactivity of variants of humanized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Fructose-bisphosphate Aldolase (FBA) Cross-Reactivity with Other Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194197#cross-reactivity-of-fba-185-with-other-enzymes]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com